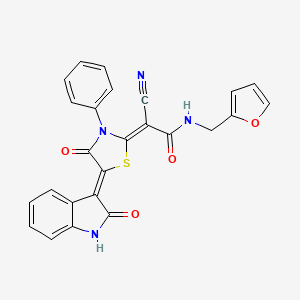

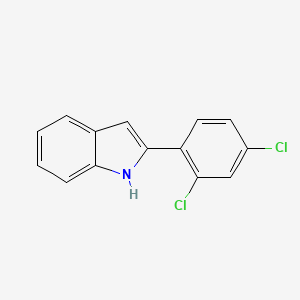

![molecular formula C20H15N3OS B3012336 2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate CAS No. 338418-00-1](/img/structure/B3012336.png)

2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and condensation processes. For instance, the Petasis multicomponent reaction is used to synthesize novel 2-hydroxy-1,4-benzoxazine derivatives catalyzed by pyridinium toluene-p-sulphonate . Similarly, the condensation of benzenesulphonohydrazide with 2-carboxybenzaldehyde yields a Schiff base, which upon reaction with dysprosium(III) acetate tetrahydrate, produces a cyclized phthalazin-1(2H)-one derivative . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds are determined using spectroscopic techniques and density functional theory (DFT). The geometrical parameters obtained from DFT are in agreement with X-ray diffraction (XRD) results, indicating the reliability of the computational methods . The molecular docking studies provide insights into the potential binding sites and interactions of these compounds with biological targets, which could be relevant for understanding the interactions of "2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate" .

Chemical Reactions Analysis

The chemical reactivity of related compounds is analyzed through molecular docking studies, which suggest possible inhibitory activities against various enzymes and proteins. For example, compounds with benzylsulfanyl and pyridine groups demonstrate affinity for DNA gyrase, an antibiotic target . The reactivity is also influenced by the presence of functional groups, as seen in the study of (H+,K+)-ATPase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as vibrational spectral data, HOMO-LUMO gaps, and nonlinear optical properties, are reported for compounds structurally similar to "2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate" . The molecular electrostatic potential (MEP) analysis reveals the electrophilic and nucleophilic regions of the molecules, which are crucial for understanding their reactivity . The stability of the molecules is assessed through hyperconjugative interactions and charge delocalization using NBO analysis .

Aplicaciones Científicas De Investigación

Antihypertensive Activity : A study by El-feky and Abd el-Samii (1996) explored the antihypertensive activity of novel pyrazolo[3,4-d]pyrimidines derivatives synthesized from 1-(4-benzyl-1-phthalazinyl)-3-amino-4-cyano-5-methylpyrazole. This research suggests potential applications in developing antihypertensive agents [S. El-feky & Z. K. Abd el-Samii, 1996].

Antimicrobial and Antioxidant Activities : Fathima et al. (2021) synthesized novel benzoxazole derivatives linked with 1,3,4 oxadiazole and pyridinium moieties. These compounds were assessed for antimicrobial, antioxidant, and antitubercular activities, showing a wide range of activities and potential as antimicrobial and antioxidant agents [A. Fathima et al., 2021].

Synthesis of Biologically Active Compounds : Khalili et al. (2018) investigated the use of an acidic ionic liquid derived from a pyridinium compound for synthesizing various substituted phthalazine-ones. These compounds are significant due to their biological activity, suggesting the role of pyridinium-based ionic liquids in synthesizing bioactive compounds [Akram Khalili et al., 2018].

Anti-Ulcer Activity : Madala (2017) focused on synthesizing a benzimidazole derivative incorporating a pyridinium moiety and evaluated its anti-ulcer activity. This research highlights the therapeutic potential of such derivatives in treating ulcer conditions [Sandhya Rani Madala, 2017].

Polymer Synthesis and Characterization : Studies like that of Paventi et al. (1996) and Li et al. (2012) have explored the synthesis and characterization of polymers derived from phthalazine and benzimidazole derivatives, highlighting their application in materials science for creating high-performance polymers with potential applications in various industries [M. Paventi et al., 1996; Xiuping Li et al., 2012].

Drug Development and Delivery : Research by Mattsson et al. (2010) on encapsulating lipophilic pyrenyl derivatives in a water-soluble metalla-cage suggests potential applications in drug delivery systems, demonstrating the versatility of pyridinium-based compounds in pharmaceuticals [J. Mattsson et al., 2010].

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound contains a benzyl group and a phthalazinyl group, which are known to interact with various biological targets .

Mode of Action

Compounds containing benzyl and phthalazinyl groups are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.

Biochemical Pathways

Compounds containing benzyl and phthalazinyl groups are known to be involved in various biochemical pathways, including those related to cell signaling and metabolism .

Pharmacokinetics

The compound’s molecular weight (3244) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Compounds containing benzyl and phthalazinyl groups are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Propiedades

IUPAC Name |

1-benzyl-4-(1-oxidopyridin-1-ium-2-yl)sulfanylphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-23-13-7-6-12-19(23)25-20-17-11-5-4-10-16(17)18(21-22-20)14-15-8-2-1-3-9-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAABMTAUWLVLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=[N+]4[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)